Increased Molecular Weight and Lipophilicity Relative to Shorter-Chain 1-(Pyridin-3-yl)ethanamine
Compared to the structurally simpler 1-(pyridin-3-yl)ethanamine (C7H10N2, MW 122.17 g/mol, CAS 56129-55-6), 1-(pyridin-3-yl)propan-2-amine exhibits an additional methylene unit in its side chain, increasing molecular weight by 14.02 g/mol. This addition also raises the computed lipophilicity (XLogP3) from 0.3 to 0.6, representing a 2-fold increase in the computed octanol-water partition coefficient on a logarithmic scale [1]. The topological polar surface area (TPSA) remains identical at 38.9 Ų, indicating that the added lipophilicity is achieved without altering the polar surface area, a property that can improve membrane permeability without sacrificing aqueous solubility potential [1].
| Evidence Dimension | Molecular Weight and Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW: 136.19 g/mol; XLogP3: 0.6; TPSA: 38.9 Ų |
| Comparator Or Baseline | 1-(pyridin-3-yl)ethanamine: MW: 122.17 g/mol; XLogP3: 0.3; TPSA: 38.9 Ų |
| Quantified Difference | ΔMW = +14.02 g/mol; ΔXLogP3 = +0.3 (2-fold increase in computed partition coefficient) |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 3.0 algorithm) |
Why This Matters
The increased lipophilicity of 1-(pyridin-3-yl)propan-2-amine may translate to improved passive membrane permeability in cellular assays and better blood-brain barrier penetration potential, making it a more suitable scaffold for CNS-targeted probe development compared to the ethanamine analog.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 4712458, 1-(Pyridin-3-yl)propan-2-amine. View Source
